4-Chloro-2-cyclopropyl-5-nitropyrimidine (CAS 1217530-93-2): A Privileged Scaffold for Kinase Inhibitor Development
4-Chloro-2-cyclopropyl-5-nitropyrimidine (CAS 1217530-93-2): A Privileged Scaffold for Kinase Inhibitor Development
Executive Summary
In modern medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors—relies heavily on the availability of highly functionalized, orthogonally reactive building blocks[1]. 4-Chloro-2-cyclopropyl-5-nitropyrimidine (CAS 1217530-93-2) has emerged as a privileged scaffold in the synthesis of bicyclic heteroaromatics, such as purine bioisosteres, imidazopyrimidines, and triazolopyrimidines.
This technical guide deconstructs the structural mechanics of this molecule, explaining how its specific functional groups (chloro, nitro, and cyclopropyl) dictate its reactivity and metabolic profile. Furthermore, it provides field-proven, self-validating experimental protocols for leveraging this compound in multi-step drug discovery workflows.
Physicochemical Profile
Understanding the baseline physical and chemical properties of a building block is critical for predicting solubility, reactivity, and downstream purification strategies. Below is a summary of the quantitative data for 4-Chloro-2-cyclopropyl-5-nitropyrimidine[2].
| Property | Value |
| Chemical Name | 4-Chloro-2-cyclopropyl-5-nitropyrimidine |
| CAS Registry Number | 1217530-93-2 |
| Molecular Formula | C7H6ClN3O2 |
| Molecular Weight | 199.59 g/mol |
| Physical State | Solid (Light yellow to brown powder) |
| Density | ~1.4 g/cm³ (Predicted based on pyrimidine derivatives) |
| Boiling Point | Not formally established (Decomposes at elevated temperatures) |
| Storage Conditions | Inert atmosphere (Argon/Nitrogen), 2-8 °C, protect from light |
Structural Mechanics & Reactivity Profiling
The utility of 4-chloro-2-cyclopropyl-5-nitropyrimidine lies in the synergistic electronic and steric effects of its substituents. As an application scientist, it is crucial to understand why this specific substitution pattern is chosen over simpler pyrimidines[3].
The C4-Position: The Electrophilic Hub
The pyrimidine ring is inherently electron-deficient due to its two electronegative nitrogen atoms. The addition of a strongly electron-withdrawing nitro group at the C5 position acts as an electronic sink, drastically increasing the electrophilicity of the adjacent C4 carbon. This makes the C4-chloro group an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr) . Reactions at this position with primary or secondary amines proceed rapidly, often requiring only mild bases and ambient temperatures[3].
The C5-Position: The Latent Amine
The nitro group serves a dual purpose. Initially, it activates the C4 position for SNAr. Once the nucleophile is installed, the nitro group can be chemoselectively reduced to a primary amine. This yields a 4,5-diaminopyrimidine intermediate—the quintessential precursor for cyclocondensation reactions to form bicyclic kinase inhibitor scaffolds (e.g., reacting with orthoesters to form purine analogs)[1].
The C2-Position: The Metabolic Shield
The incorporation of a cyclopropyl group at the C2 position is a deliberate design choice in medicinal chemistry[4]. The cyclopropyl ring acts as a bioisostere for isopropyl or tert-butyl groups. However, due to its rigid, planar, and strained nature, its C-H bonds possess higher s-character, making them significantly more resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes. This imparts metabolic stability and favorable lipophilicity to the final drug candidate without introducing excessive steric bulk[4].
Mechanistic Pathway: Synthesis of Bicyclic Kinase Inhibitors
The following diagram illustrates the logical synthetic workflow, demonstrating how the orthogonal reactivity of 4-chloro-2-cyclopropyl-5-nitropyrimidine is exploited to build complex bicyclic architectures.
Caption: Workflow for the synthesis of bicyclic kinase inhibitors from 4-chloro-2-cyclopropyl-5-nitropyrimidine.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity and reproducibility, the following protocols detail not only the procedural steps but also the causality behind the reagent choices and the validation checkpoints required to confirm success.
Protocol A: Nucleophilic Aromatic Substitution (SNAr) with an Aliphatic Amine
Objective: Install an amine nucleophile at the C4 position. Causality of Reagents: The reaction is highly exothermic due to the extreme electrophilicity of the C4 position. It must be initiated at 0 °C to prevent degradation or ring-opening side reactions. N,N-Diisopropylethylamine (DIPEA) is selected as the base; its steric bulk prevents it from acting as a competing nucleophile, ensuring it serves solely to scavenge the HCl byproduct[3]. Tetrahydrofuran (THF) is used as an aprotic solvent to maintain solubility of the starting material while controlling the reaction rate.
Step-by-Step Methodology:
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Preparation: Dissolve 4-chloro-2-cyclopropyl-5-nitropyrimidine (1.0 eq) in anhydrous THF (0.2 M concentration) under an inert argon atmosphere.
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Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
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Base Addition: Add DIPEA (2.0 eq) dropwise to the stirring solution.
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Nucleophile Addition: Slowly add the desired primary or secondary amine (1.1 eq) dissolved in a minimal amount of THF.
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Propagation: Allow the reaction to stir at 0 °C for 30 minutes, then gradually warm to room temperature (25 °C) and stir for an additional 2 hours.
Validation Checkpoint (Self-Validating System): Quench a 50 µL aliquot in water and extract with Ethyl Acetate (EtOAc). Spot the organic layer on a silica TLC plate (eluent: 3:1 Hexanes/EtOAc). The starting material (high Rf , UV active) must be completely consumed. The product will appear as a new, more polar spot (lower Rf ). Crucially, the product spot will be intensely yellow under visible light due to the newly formed "push-pull" electronic system between the electron-donating amine and the electron-withdrawing nitro group. LC-MS must confirm a mass shift of -35.5 Da (loss of Cl) + Mass of Amine.
Protocol B: Chemoselective Nitro Reduction (Béchamp-Type)
Objective: Reduce the C5-nitro group to a primary amine to yield a 4,5-diaminopyrimidine. Causality of Reagents: While catalytic hydrogenation (Pd/C, H 2 ) is the industry standard for nitro reduction, it risks concomitant dehalogenation if the amine installed in Protocol A contains sensitive aryl halides (e.g., a fluorinated or chlorinated aniline). To ensure orthogonal chemoselectivity, a modified Béchamp reduction using Iron powder (Fe) and Ammonium Chloride (NH 4 Cl) in aqueous ethanol is utilized. This mild single-electron transfer system reduces the nitro group without cleaving carbon-halogen bonds[1][3].
Step-by-Step Methodology:
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Preparation: Dissolve the 4-amino-2-cyclopropyl-5-nitropyrimidine intermediate (1.0 eq) in a 4:1 mixture of Ethanol/Water (0.1 M concentration).
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Activation: Add solid NH 4 Cl (5.0 eq) and Iron powder (10.0 eq, ~325 mesh for high surface area).
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Heating: Attach a reflux condenser and heat the vigorously stirring suspension to 80 °C for 2 to 4 hours.
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Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the filter cake thoroughly with hot EtOAc and Methanol.
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Isolation: Concentrate the filtrate under reduced pressure, partition between EtOAc and saturated aqueous NaHCO 3 , extract, dry over Na 2 SO 4 , and concentrate to yield the diamine.
Validation Checkpoint (Self-Validating System): The reduction drastically alters the polarity and basicity of the molecule. On TLC (e.g., 5% MeOH in Dichloromethane), the diamine product will appear significantly more polar and may streak unless a basic modifier (like 1% Et 3 N) is added to the eluent. Visually, the reaction mixture's color will shift from the deep yellow/orange of the nitro-amine precursor to a pale yellow or colorless solution upon complete reduction, providing an immediate macroscopic validation of the reaction's progress.
References
- ChemBuyersGuide. "4-CHLORO-2-CYCLOPROPYL-5-NITROPYRIMIDINE CAS:1217530-93-2." ChemScene.
- Echemi. "4-Chloro-2-cyclopropyl-5-nitropyrimidine SDS, 1217530-93-2 Safety." Echemi Chemical Database.
- BenchChem. "Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors." BenchChem Technical Resources.
- BenchChem. "A Comparative Guide to the Reactivity of Dichloropyrimidines for Researchers and Drug Development Professionals." BenchChem Technical Resources.
- BenchChem. "Introduction: The Role of the Cyclopropyl Group in Drug Design." BenchChem Technical Resources.
